1-methyl-3-propyl-7H-purine-2,6-dione

Description

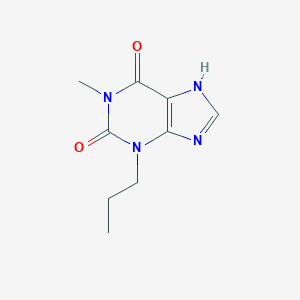

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-propyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-3-4-13-7-6(10-5-11-7)8(14)12(2)9(13)15/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPROACZLSAAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879542 | |

| Record name | 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1-METHYL-3-PROP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118024-67-2 | |

| Record name | 3,9-Dihydro-1-methyl-3-propyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118024-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-propyl-7H-purine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118024672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1-METHYL-3-PROP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-3-PROPYL-7H-PURINE-2,6-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWZ57272FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methyl 3 Propyl 7h Purine 2,6 Dione and Its Structural Analogues

Classical and Contemporary Approaches to Purine-2,6-dione Synthesis

The foundational methods for constructing the purine-2,6-dione scaffold have been refined over time to improve yields, efficiency, and substrate scope.

The Traube synthesis, first introduced in 1900, remains a cornerstone for the preparation of purine (B94841) derivatives. slideshare.net This classical method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid or its derivatives, to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. slideshare.netslideshare.net The general pathway begins with the synthesis of a substituted 4,5-diaminopyrimidine, often from a corresponding 4-aminopyrimidine through nitrosation and subsequent reduction. slideshare.netresearchgate.net The final cyclization step, typically involving formylation followed by cyclodehydration, yields the purine ring system. slideshare.net

Modern adaptations of the Traube synthesis have focused on diversifying the substituents on the purine core. For instance, by starting with appropriately substituted ureas and cyanoacetic acid, various 1- and 3-substituted-6-aminouracils can be prepared. biointerfaceresearch.com These intermediates can then be carried through the nitrosation, reduction, and cyclization sequence to afford a wide range of substituted xanthines. nih.gov One such approach involves the alkylation of 3-substituted-6-aminouracil, followed by nitrosation, reduction to the 5,6-diaminouracil, and subsequent condensation with carboxylic acids to yield the desired xanthine (B1682287) derivatives. nih.gov

Table 1: Key Steps in Traube's Purine Synthesis

| Step | Description | Reagents |

| 1 | Synthesis of 6-aminouracil derivative | Substituted urea, cyanoacetic acid, acetic anhydride |

| 2 | Nitrosation | Sodium nitrite, acetic acid |

| 3 | Reduction | Sodium dithionite |

| 4 | Cyclization | Formic acid, sodium formate |

Another efficient one-pot synthesis of 8-substituted xanthines utilizes 5,6-diamino-1,3-dimethyluracil as a starting material. nih.gov Treatment of this compound with a substituted aldehyde forms a benzylidene derivative, which upon oxidative cyclization with thionyl chloride, yields the desired xanthine product. nih.gov Furthermore, a one-pot synthesis of 8-xanthine derivatives has been reported through the treatment of 5,6-diaminouracil with a simple aldehyde, which proceeds via an imine intermediate followed by cyclization. nih.gov

Annelation reactions provide a powerful tool for constructing additional fused ring systems onto the purine nucleus, leading to more complex and structurally diverse analogues. This approach allows for the extension of the heterocyclic framework, which can significantly modulate the biological properties of the parent molecule. The synthesis of xanthine-annelated systems is a recognized strategy in the preparation of novel xanthine derivatives. nih.govresearchgate.net

Regioselective Alkylation and Derivatization of the Purine-2,6-dione Core

Once the purine-2,6-dione scaffold is assembled, regioselective functionalization at the nitrogen and carbon atoms is crucial for obtaining specific target molecules like 1-methyl-3-propyl-7H-purine-2,6-dione.

The synthesis of this compound requires the specific introduction of a methyl group at the N1 position and a propyl group at the N3 position. The reactivity of the different nitrogen atoms in the xanthine core can be exploited to achieve regioselective alkylation. The N3 position is often the most reactive site for alkylation. nih.gov For instance, the synthesis of 1,3-disubstituted-8-styrylxanthines begins with the alkylation of 6-aminouracil at the 3-position to form 6-amino-3-propyluracil. nih.gov This intermediate is then carried through the necessary steps to form the final xanthine derivative. nih.gov

Subsequent alkylation at the N1 position can be achieved under appropriate reaction conditions. The increasing number of methyl groups at various positions on the xanthine nucleus can also influence its properties. biointerfaceresearch.com A greener approach for the preparation of caffeine (B1668208) involves the alkylation of theophylline (B1681296) sodium with dimethyl carbonate as a methylating reagent. mdpi.com

Further derivatization of the this compound core can be achieved at the N7 and C8 positions, leading to a wide array of structural analogues with potentially diverse biological activities.

Functionalization at the N7-Position:

The N7 position of the purine ring is a common site for alkylation and other modifications. nih.gov For example, 7-(prop-2-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized by reacting theophylline with propargyl bromide. nih.gov This alkyne-functionalized derivative can then undergo further reactions, such as the three-component A³-coupling reaction with formaldehyde and secondary amines, to introduce a variety of substituents. nih.gov The N7 position may also be involved in activating cellular transporters, although this can be influenced by substitutions at the N1 and N3 positions. nih.gov

Functionalization at the C8-Position:

The C8 position of the xanthine scaffold is a key site for introducing a wide range of substituents, which has been shown to significantly impact the molecule's interaction with biological targets. nih.govnih.gov Introduction of aryl or other hydrophobic groups at the C8 position can enhance potency towards certain receptors. nih.govnih.gov

Several synthetic strategies are employed for C8-functionalization:

From 5,6-diaminouracils: As mentioned previously, condensation of 5,6-diaminouracils with aldehydes or carboxylic acids is a common method to introduce substituents at the C8 position. nih.gov

Cross-coupling reactions: For pre-existing 8-halo-xanthine derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for introducing aryl, hetaryl, and alkynyl groups. nih.gov For instance, 8-ethynylcaffeine can be synthesized from 8-bromocaffeine via a Sonogashira coupling with (trimethylsilyl)acetylene followed by desilylation. nih.gov

Direct C-H functionalization: More recent methods focus on the direct functionalization of the C8-H bond, offering a more atom-economical approach.

Table 2: Examples of Functionalization Reactions on the Purine-2,6-dione Core

| Position | Reaction Type | Reagents/Catalysts | Resulting Substituent |

| N7 | Alkylation | Propargyl bromide, K₂CO₃ | Propargyl group |

| N7 | A³-Coupling | Formaldehyde, secondary amine, Cu(OAc)₂·H₂O | Aminobutynyl group |

| C8 | Suzuki-Miyaura Coupling | Aryl(hetaryl)boronic acids, Pd(PPh₃)₄, K₂CO₃ | Aryl or Hetaryl group |

| C8 | Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N | Alkynyl group |

Advanced Synthetic Transformations for Structural Diversification

The structural diversification of the this compound scaffold is crucial for exploring its chemical space and developing analogues with novel properties. Advanced synthetic transformations primarily target the C8 position of the purine ring, as this site is amenable to a wide variety of substitutions, significantly influencing the molecule's biological and chemical characteristics. dergipark.org.trresearchgate.net

A common and versatile precursor for these transformations is 5,6-diamino-1-methyl-3-propyluracil. This intermediate can be synthesized and then cyclized with various reagents to introduce a diverse array of functional groups at the C8 position. For instance, reaction with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by ring closure, yields 8-substituted xanthine derivatives. nih.gov Similarly, condensation with aldehydes followed by oxidative cyclization is another effective strategy. biointerfaceresearch.com

These methodologies allow for the introduction of various substituents, including but not limited to:

Aryl and Heterocyclic Rings: Creating compounds such as 3-methyl-8-phenyl-1-propyl-7H-purine-2,6-dione. This is often achieved by reacting the diaminouracil precursor with an appropriate aromatic or heterocyclic carboxylic acid or aldehyde.

Alkyl and Substituted Alkyl Chains: These can be introduced to explore steric and electronic effects.

Functionalized Moieties: Groups containing amides, esters, and other functionalities can be appended to the C8 position to modulate properties like solubility and receptor interaction. For example, 8-phenylxanthine derivatives can be further functionalized to produce various amide derivatives.

The choice of synthetic route and the reacting partners allows for a systematic modification of the core structure, enabling the generation of a library of analogues for further study. The substituent at the 3-position is considered more influential than the substituent at the 1-position for potency at certain biological targets, making the 1-methyl-3-propyl arrangement a key structural feature. nih.gov

Spectroscopic and Chromatographic Methods for Compound Characterization

The unambiguous identification and purity assessment of this compound and its analogues are accomplished through a combination of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful method for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are used to confirm the identity and structure of the synthesized compound.

The expected ¹H NMR signals for the 1-methyl and 3-propyl groups would appear in distinct regions of the spectrum. The N1-methyl protons would be observed as a singlet, while the N3-propyl group would exhibit a triplet for the terminal methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen. The C8-H proton of the purine ring would typically appear as a singlet in the aromatic region.

| Group | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| N1-Methyl | -CH₃ | ~3.4 | s (singlet) | ~28-30 |

| N3-Propyl | N-CH₂- | ~3.9 | t (triplet) | ~45-47 |

| -CH₂- | ~1.7 | sext (sextet) | ~21-23 | |

| -CH₃ | ~0.9 | t (triplet) | ~11-12 |

Note: Predicted values are based on data for structurally similar compounds, such as 8-substituted 1,3-dipropylxanthines. nih.gov Actual values may vary depending on the solvent and specific analogue.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) mass spectrometry would reveal a molecular ion (M⁺) peak corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. A characteristic fragmentation pathway for N-alkylated xanthines involves the cleavage of the alkyl groups.

For this compound, key fragmentation would involve the loss of the propyl group from the N3 position. Analysis of the mass spectrum of the structurally similar compound 3-isobutyl-1-methylxanthine (molecular weight 222.24 g/mol ) shows a prominent peak corresponding to the loss of the isobutyl group. nist.gov A similar pattern would be expected for the 3-propyl analogue.

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 208 | [M]⁺ | Molecular Ion |

| 165 | [M - C₃H₇]⁺ | Loss of the N3-propyl group |

| 180 | [M - C₂H₄]⁺ | McLafferty rearrangement of the propyl group |

Note: The fragmentation pattern is predictive and based on general principles and data from analogous structures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of synthesized this compound. A reversed-phase HPLC method is typically employed for the analysis of xanthine derivatives.

The method generally involves a C18 (octadecylsilyl) stationary phase, which is nonpolar, and a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

Purity is assessed by monitoring the column effluent with a UV detector, typically at a wavelength around 270 nm where the purine ring system exhibits strong absorbance. A pure compound will ideally show a single, sharp, and symmetrical peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. The presence of other peaks indicates impurities, and their percentage can be calculated based on their peak areas relative to the main peak.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., 0.025 M phosphate buffer) and organic solvent (e.g., acetonitrile/methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This established HPLC methodology is robust for the routine analysis and quality control of this compound and its derivatives.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the "Molecular Mechanisms of Action and Biochemical Interactions of this compound." The specific, detailed research findings and quantitative data (such as Ki values for adenosine (B11128) receptor subtypes and IC50 values for various phosphodiesterase isoforms) required to accurately and thoroughly populate the provided outline are not available in the public domain through the conducted searches.

The compound this compound, also known as 1-methyl-3-propylxanthine, belongs to the methylxanthine class of compounds. This class is well-known for its dual mechanism of action, involving:

Adenosine Receptor Antagonism : Methylxanthines generally act as non-selective antagonists at A1, A2A, A2B, and A3 adenosine receptors.

Phosphodiesterase (PDE) Inhibition : They are known to inhibit various PDE enzymes, leading to increased intracellular levels of cyclic nucleotides like cAMP and cGMP.

While general structure-activity relationships for the methylxanthine class exist, and studies on related compounds are available, this information does not provide the specific data points necessary to construct a scientifically accurate and detailed article focused solely on this compound as per the strict outline provided. Generating content without this specific data would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the request to generate an article with the specified structure and content cannot be fulfilled at this time.

Molecular Mechanisms of Action and Biochemical Interactions of 1 Methyl 3 Propyl 7h Purine 2,6 Dione

Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition

Consequences of Intracellular Cyclic AMP (cAMP) Elevation

Xanthine (B1682287) derivatives are widely recognized for their capacity to inhibit phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). rxlist.com Inhibition of PDEs leads to an accumulation of intracellular cAMP, a crucial second messenger that mediates a wide array of physiological responses. rxlist.comnih.gov While direct studies on 1-methyl-3-propyl-7H-purine-2,6-dione are not extensively detailed in the available literature, the established mechanism for the xanthine class provides a framework for its potential effects. nih.gov

An increase in the concentration of intracellular cAMP triggers a signaling cascade, primarily through the activation of Protein Kinase A (PKA). nih.govnih.govnih.gov Activated PKA proceeds to phosphorylate numerous downstream protein targets, thereby regulating diverse cellular functions. The physiological consequences of cAMP elevation are tissue-specific and depend on the complement of PKA substrates present in the cell. For example, in respiratory smooth muscle, elevated cAMP and subsequent PKA activation lead to the phosphorylation of proteins that regulate muscle contraction, resulting in bronchodilation. rxlist.com Furthermore, xanthine derivatives have been associated with anti-inflammatory effects, which are linked to the modulation of immune cell function through cAMP-mediated pathways, including the inhibition of tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis. nih.gov

The elevation of cAMP can also influence cellular processes such as gene regulation, metabolism, and immune function. nih.gov The sustained signaling resulting from PDE inhibition allows for prolonged activation of these cAMP-dependent pathways. nih.gov

Engagement with Other Biochemical Targets and Pathways

Beyond its potential role in modulating cAMP levels, the this compound scaffold is implicated in interactions with several other key biochemical targets. Research on related purine-2,6-dione derivatives has revealed modulatory effects on various protein kinases and inhibitory activity against sirtuin deacetylases and dipeptidyl peptidase 4.

Protein Kinase Modulation (e.g., Protein Kinase CK2, PKA)

The purine-2,6-dione core structure has been identified as a scaffold for the development of kinase inhibitors. As a downstream consequence of cAMP elevation, xanthine derivatives can activate cAMP-dependent protein kinases like PKA. nih.govnih.gov

Beyond this indirect activation, studies have explored purine-2,6-dione derivatives as direct inhibitors of other protein kinases. For instance, certain derivatives have been investigated for their potential to inhibit protein kinase CK2, a constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival. researchgate.net Other research has successfully identified potent inhibitors of phosphoinositide 3-kinases (PI3Ks) from libraries of substituted xanthine analogues, demonstrating the versatility of this chemical framework in targeting different kinase families. kaist.ac.kr

Sirtuin Deacetylase Inhibition (SIRT1, SIRT2, SIRT3, SIRT5)

Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in regulating metabolism, DNA repair, and longevity. nih.gov The development of sirtuin inhibitors is an area of significant therapeutic interest. Research has identified that compounds based on the 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold are potent pan-inhibitors of several sirtuin isoforms, namely SIRT1, SIRT2, SIRT3, and SIRT5. nih.govnih.gov

These inhibitors are believed to occupy the acetyl-lysine binding site of the sirtuin enzyme. nih.govnih.gov Molecular docking studies suggest that the interaction is stabilized primarily through hydrophobic interactions within this pocket. nih.gov Enzyme kinetic assays have further characterized these compounds as competitive inhibitors with respect to the acetylated substrate and as mixed-type inhibitors concerning NAD+. nih.gov While this compound lacks the 8-mercapto substitution present in the studied compounds, the shared purine-2,6-dione core suggests a potential, though unconfirmed, for interaction with the sirtuin family of enzymes.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Dipeptidyl peptidase 4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for maintaining glucose homeostasis. nih.gov Inhibition of DPP-4 is an established therapeutic strategy for the management of type 2 diabetes mellitus. wikipedia.org

The 3,7-dihydro-1H-purine-2,6-dione scaffold has been successfully utilized to develop potent DPP-4 inhibitors. nih.gov A study focusing on derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which are structurally very similar to this compound, demonstrated significant in vitro inhibitory activity against the DPP-4 enzyme. nih.gov Certain compounds from this series displayed high potency, with IC50 values comparable to the established DPP-4 inhibitor linagliptin. nih.gov This indicates that the purine-2,6-dione core is a viable scaffold for engaging the active site of DPP-4.

Table 2: In Vitro DPP-4 Inhibitory Activity of Selected 3,7-dihydro-1H-purine-2,6-dione Derivatives Note: The data below pertains to compounds structurally related to this compound.

| Compound ID | Structure | IC50 (nM) |

| PB01 | 1,3-dimethyl-purine-2,6-dione derivative | 15.66 ± 2.546 |

| PB11 | 3,7-dihydro-purine-2,6-dione derivative | 16.16 ± 1.214 |

| Linagliptin | Reference Standard | 15.37 ± 2.481 |

| Data derived from in vitro screening against the DPP-4 enzyme. nih.gov |

Investigations into Anti-Efflux Mechanisms

Efflux pumps are membrane proteins that contribute to multidrug resistance in both cancer cells and bacteria by actively transporting a wide range of substrates out of the cell. The inhibition of these pumps is a strategy to overcome such resistance. There is evidence that some xanthine derivatives can modulate these transport systems. nih.gov For example, compounds such as caffeine (B1668208) and theophylline (B1681296) have been reported to inhibit the efflux of the chemotherapy agent doxorubicin from tumor cells, thereby increasing its intracellular concentration and potential efficacy. nih.gov While this research provides a precedent for xanthine-based molecules in this role, specific investigations into the anti-efflux capabilities of this compound have not been reported.

Structure Activity Relationship Sar Analysis of 1 Methyl 3 Propyl 7h Purine 2,6 Dione Analogues

Influence of Alkyl Substitutions on Receptor Affinity and Selectivity

Alkyl substitutions at the N1, N3, and N7 positions of the xanthine (B1682287) scaffold play a pivotal role in modulating the pharmacological profile of these compounds. The size and nature of these alkyl groups can significantly alter the interaction of the molecule with its target receptors, thereby affecting both potency and selectivity.

The presence of alkyl groups at the N1 and N3 positions of the xanthine ring is a key determinant of a compound's affinity for adenosine (B11128) receptors. Generally, increasing the length of the alkyl chains at these positions leads to an enhanced potency. For instance, the substitution of the 1,3-dimethyl groups with 1,3-dipropyl groups can increase the affinity at the rat A₁ adenosine receptor by approximately 20-fold. nih.gov This suggests that the hydrophobic pockets of the adenosine receptors can accommodate these larger alkyl groups, leading to a more favorable binding interaction.

Specifically, N1 substitution is considered crucial for conferring adenosine antagonism properties, and this effect is further potentiated by a concurrent N3 substitution. nih.gov The N3-propyl group, in particular, has been shown to be important for the relaxant effects on tracheal muscle, with the positive chronotropic actions in the right atrium being increased by the introduction of an n-propyl group at this position. researchgate.net Studies on a series of 1,3,7-trialkyl-xanthines have demonstrated that the relaxant actions in tracheal muscle are augmented with an increase in the alkyl chain length at both the 1- and 3-positions. nih.gov

Table 1: Effect of N1 and N3 Alkyl Substitution on Adenosine Receptor Affinity This table is interactive and can be sorted by clicking on the headers.

| Compound | N1-Substituent | N3-Substituent | Relative A₁ Receptor Affinity |

|---|---|---|---|

| Theophylline (B1681296) | Methyl | Methyl | Baseline |

| 1,3-Dipropylxanthine | Propyl | Propyl | ~20x Theophylline |

| 1-Butyl-3-propylxanthine | Butyl | Propyl | High |

Substitutions at the N7-position of the xanthine ring generally have a more varied and often negative impact on adenosine receptor affinity. While N7 substitution can increase bronchoselectivity, it typically leads to a decrease in affinity for adenosine receptors. nih.gov For example, the presence of a methyl group at the N7 position of caffeine (B1668208) makes it threefold less potent than theophylline towards adenosine receptors. nih.gov In most instances, bulky substituents at the N7-position considerably diminish the affinity. nih.gov

However, N7-alkylation can be beneficial in reducing certain side effects. For example, 7-alkylation may be significant in canceling out heart stimulation. nih.gov Some N7-substituted xanthine derivatives, such as doxofylline, exhibit poor antagonist activities for adenosine A1 and A2 receptors, which may contribute to a reduction in side effects like gastric acid secretion. nih.gov The impact of N7 substitutions can be complex, with some studies reporting a mixed response in terms of inhibitory affinity for cell transformation. nih.gov In silico studies have suggested that compounds with short alkyl radicals (methyl, ethyl) at the 7th position tend to have a more optimal ADME profile and oral bioavailability. researchgate.net

Table 2: Influence of N7-Substitution on Biological Properties of Xanthine Derivatives This table is interactive and can be sorted by clicking on the headers.

| Feature | Effect of N7-Substitution | Example |

|---|---|---|

| Adenosine Receptor Affinity | Generally Decreased | Caffeine vs. Theophylline |

| Bronchoselectivity | Increased | - |

| Cardiac Stimulation | Potentially Canceled | 7-methylated 1-butyl-3-propylxanthine |

| Oral Bioavailability | Optimal with Short Alkyl Groups | Methyl, Ethyl |

Derivatization at the C8-position of the xanthine scaffold has a profound impact on the potency and selectivity of these compounds, particularly as adenosine receptor antagonists. The introduction of substituents at this position can lead to a significant increase in affinity for both A1 and A2 adenosine receptors. nih.gov For example, the C8-substituted 8-phenyltheophylline (B1204217) is 100-fold and 30-fold more potent towards A1 and A2 receptors, respectively, compared to theophylline. nih.gov

The nature of the C8-substituent is critical. Both 8-cycloalkyl and 8-aryl substitutions have been extensively explored. 8-Cycloalkyl-1,3-dipropylxanthines are a class of potent adenosine receptor antagonists. nih.gov Among these, 8-cyclopentyl-1,3-dipropylxanthine (B13964) stands out for its high potency as an antagonist of the A1 adenosine receptor. nih.gov Modifications to the 8-cycloalkyl moiety generally lead to a decrease in potency at both A1 and A2 receptors. nih.gov

Aryl substitutions at the C8-position also yield potent adenosine receptor antagonists. nih.gov The combined substitution at the C8-position with N1 and N3 alkyl groups is reported to result in better potency and anti-allergic properties. nih.gov

Stereochemical Considerations in Xanthine Derivative Potency

Stereochemistry can play a significant role in the potency of xanthine derivatives, particularly when a chiral center is introduced at the C8-substituent. Studies on enantiomeric pairs of 8-substituted 1,3-dipropylxanthines have demonstrated that the biological activity can be stereoselective.

For instance, in a series of 8-substituted 1,3-dipropylxanthines, the (R)-enantiomers were found to be significantly more potent as adenosine A1 receptor antagonists than the corresponding (S)-enantiomers. nih.gov The most potent compound identified in one study was (R)-3,7-dihydro-8-(1-methyl-2-phenylethyl)-1,3-dipropyl-1H-purine-2,6-dione, with a Ki value of 6.9 nM at the A1 receptor. nih.gov Another example, (R)-3,7-dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione, while slightly less potent (Ki of 23.2 nM at the A1 receptor), exhibited greater selectivity with an A2/A1 ratio of 153. nih.gov

Table 3: Stereoselectivity of C8-Substituted 1,3-Dipropylxanthines at the A₁ Adenosine Receptor This table is interactive and can be sorted by clicking on the headers.

| Compound | Enantiomer | A₁ Receptor Kᵢ (nM) | A₂/A₁ Selectivity Ratio |

|---|---|---|---|

| 8-(1-Methyl-2-phenylethyl)-1,3-dipropylxanthine | (R) | 6.9 | - |

| 8-(1-Methyl-2-phenylethyl)-1,3-dipropylxanthine | (S) | Less Potent | - |

| 8-(1-Phenylpropyl)-1,3-dipropylxanthine | (R) | 23.2 | 153 |

| 8-(1-Phenylpropyl)-1,3-dipropylxanthine | (S) | Less Potent | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine-2,6-diones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For purine-2,6-diones, QSAR studies have been employed to understand the structural requirements for various pharmacological effects, including adenosine receptor antagonism and enzyme inhibition.

These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to develop mathematical equations that can predict the activity of new, unsynthesized compounds. For instance, a QSAR study on a series of substituted purine (B94841) analogues as c-Src tyrosine kinase inhibitors identified descriptors such as SsCH3E-index, H-Donor Count, and T_2_Cl_3 as being important for activity. researchgate.net The best model developed showed a good predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. researchgate.net

In the context of adenosine receptor antagonists, QSAR models have been developed for the A₂B subtype, helping to predict antagonist activity and provide a substructural interpretation for different groups of xanthines. researchgate.net 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to purine derivatives to analyze the influence of steric and electronic properties on their cytotoxic activity. nih.govmdpi.com These studies have indicated that steric properties can be more influential than electronic properties in explaining the biological activity of these compounds. nih.govmdpi.com

Computational Chemistry and Molecular Modeling of 1 Methyl 3 Propyl 7h Purine 2,6 Dione Interactions

Molecular Docking Simulations to Predict Ligand-Target Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. morressier.cominternationaljournalcorner.com This technique is fundamental in structure-based drug design for predicting the binding mode and affinity of a molecule like 1-methyl-3-propyl-7H-purine-2,6-dione. The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding pocket and scoring them to identify the most favorable binding pose.

For xanthine (B1682287) derivatives, molecular docking has been extensively used to elucidate their interactions with various targets, most notably adenosine (B11128) receptors. nih.govnih.gov Docking studies reveal that the xanthine scaffold typically forms key interactions within the receptor's binding cavity. For instance, in the adenosine A2A receptor (A2AAR), the xanthine core often engages in π-π stacking interactions with aromatic residues like Phenylalanine (Phe168). nih.gov The carbonyl groups on the purine-2,6-dione structure frequently act as hydrogen bond acceptors, forming crucial connections with residues such as Asparagine (Asn253).

The substituents at the N1, N3, and C8 positions of the xanthine ring play a critical role in determining binding affinity and selectivity. Docking simulations allow researchers to rationalize these effects. For this compound, the methyl group at the N1 position and the propyl group at the N3 position would be modeled to explore their fit within specific hydrophobic subpockets of the target protein. These simulations can guide the selection of optimal substituent sizes and types to enhance potency and selectivity. nih.gov

| Interaction Type | Xanthine Moiety | Typical Interacting Residue | Target Example |

|---|---|---|---|

| π-π Stacking | Imidazole (B134444)/Pyrimidine (B1678525) Rings | Phenylalanine (Phe), Tyrosine (Tyr) | Adenosine A2A Receptor |

| Hydrogen Bonding | C2 and C6 Carbonyls | Asparagine (Asn), Serine (Ser) | Adenosine A1/A2A Receptors |

| Hydrophobic Interactions | N1, N3, C8-Alkyl Substituents | Isoleucine (Ile), Leucine (Leu), Valine (Val) | Adenosine Receptors, Xanthine Oxidase |

| Water-Mediated H-Bonds | Substituent Groups (e.g., carboxyl) | Serine (Ser), Glutamine (Gln) | MTHFD2 Allosteric Site |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and dynamic behavior of the ligand and protein. This method is crucial for validating docking poses and understanding the flexibility of the binding pocket. nih.govacs.org

For a compound like this compound, an MD simulation would typically be run for hundreds of nanoseconds to confirm that the binding mode predicted by docking is stable. nih.gov Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, low RMSD value for the ligand indicates that it remains securely in the binding pocket. nih.govacs.org

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of different parts of the protein, highlighting which residues move the most during the simulation.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds throughout the simulation provides strong evidence of a stable and specific interaction. nih.gov

MD simulations have been used to confirm the stable binding of purine-dione derivatives to targets like the SARS-CoV-2 main protease and to analyze the dynamic behavior of xanthine inhibitors in the active site of enzymes like xanthine oxidase. acs.orgresearchgate.net These studies reveal how the ligand and protein adapt to each other, sometimes exposing secondary binding pockets or revealing the importance of specific water molecules in mediating interactions. nih.gov

| Parameter/Analysis | Description | Purpose in Xanthine Derivative Studies |

|---|---|---|

| Simulation Time | The duration of the simulation (e.g., 100-500 ns). | To ensure sufficient sampling of conformational space and confirm long-term stability. |

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms. | To assess the stability of the ligand in the binding pose and the overall protein structure. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | To detect conformational changes (swelling or compacting) upon ligand binding. nih.gov |

| Binding Free Energy (MM/PBSA, MM/GBSA) | Calculates the free energy of binding for the ligand-protein complex. | To provide a more accurate estimation of binding affinity than docking scores. researchgate.net |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | To quantify the strength and stability of key polar interactions. |

In Silico Screening and De Novo Design of Novel Analogues

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For discovering novel analogues of this compound, two main strategies are employed:

Ligand-Based Virtual Screening: This method is used when the 3D structure of the target is unknown. It relies on a set of known active molecules to create a "pharmacophore" model. creative-biolabs.comvolkamerlab.org A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. This model is then used as a 3D query to filter large compound databases, identifying new molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.govfrontiersin.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS uses molecular docking to screen thousands or millions of compounds against the target's binding site. researchgate.netnih.gov The compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking "hits" are selected for further experimental testing. monash.edu This approach has been successful in identifying novel xanthine-based antagonists for adenosine receptors. nih.gov

De Novo Design is a more advanced computational strategy that aims to create entirely new molecules from scratch. nih.gov Instead of searching existing libraries, de novo design algorithms build novel chemical structures atom-by-atom or fragment-by-fragment directly within the target's binding site. nih.gov These methods can leverage machine learning and artificial intelligence to generate molecules with optimized properties, potentially discovering novel scaffolds beyond the traditional xanthine core that still satisfy the key binding interactions required for activity. acs.orgmdpi.com

Structure-Based and Ligand-Based Drug Design Principles for Xanthine Derivatives

The development of novel xanthine derivatives is guided by two overarching drug design philosophies: structure-based and ligand-based design.

Structure-Based Drug Design (SBDD) SBDD relies on the high-resolution 3D structural information of the biological target, typically obtained from X-ray crystallography. nih.gov The availability of crystal structures for targets like the adenosine A1 and A2A receptors has made SBDD a powerful tool for designing selective xanthine antagonists. nih.govacs.org The core principles involve:

Analyzing the Binding Site: Researchers examine the shape, size, and physicochemical properties (hydrophobicity, charge distribution) of the active site to identify key interaction points.

Rational Design: With this knowledge, substituents on the xanthine scaffold can be rationally designed to achieve a complementary fit. For example, knowing that the pocket around the C8 position is large and hydrophobic can lead to the design of derivatives with bulky aryl groups at this position to enhance affinity. Similarly, understanding the differences in residues between adenosine receptor subtypes allows for the design of substituents that favor binding to one receptor over another, thereby improving selectivity. nih.gov

Ligand-Based Drug Design (LBDD) LBDD is employed when the 3D structure of the target is not available. This approach leverages knowledge from a set of known active and inactive ligands to infer the properties of the binding site. creative-biolabs.comnih.gov Key LBDD methods include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies correlate the biological activity of a series of compounds with their 3D physicochemical properties (e.g., steric and electrostatic fields). internationaljournalcorner.comnih.gov For a series of 1,3-disubstituted xanthines, a QSAR model could predict the activity of a new analogue like this compound before it is synthesized.

Pharmacophore Modeling: As described earlier, a pharmacophore model derived from a set of potent ligands serves as a hypothesis of the necessary features for binding. volkamerlab.org This model guides the design of new molecules that incorporate these features in the correct spatial arrangement. This approach is particularly useful for scaffold hopping—finding new core structures that are chemically different from xanthine but present the same key features to the receptor. nih.gov

Together, these computational principles provide a robust framework for the discovery and optimization of xanthine derivatives, enabling the rational design of potent and selective therapeutic agents.

Advanced Research Methodologies and Future Research Avenues for 1 Methyl 3 Propyl 7h Purine 2,6 Dione

In Vitro Pharmacological Assays for Target Characterization

The initial step in characterizing the pharmacological profile of 1-methyl-3-propyl-7H-purine-2,6-dione involves a battery of in vitro assays to identify its primary biological targets. Given that xanthine (B1682287) derivatives are well-known inhibitors of phosphodiesterases (PDEs), a key assay would be to determine its inhibitory activity against various PDE isoforms. nih.gov

A typical in vitro PDE inhibition assay involves incubating the compound with recombinant human PDE enzymes and their substrate, cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP). The amount of remaining substrate or the product of the enzymatic reaction is then quantified, often using methods like fluorescence polarization, scintillation proximity assay, or mass spectrometry. The results are used to determine the half-maximal inhibitory concentration (IC50) of the compound for each PDE isoform, which indicates its potency and selectivity.

For instance, a hypothetical screening of this compound against a panel of PDE isoforms could yield results similar to those presented in the interactive data table below.

Interactive Data Table: Hypothetical PDE Inhibition Profile of this compound

| PDE Isoform | Substrate | IC50 (µM) |

|---|---|---|

| PDE1 | cGMP/cAMP | >100 |

| PDE2 | cGMP/cAMP | 50.5 |

| PDE3 | cAMP | 25.8 |

| PDE4 | cAMP | 10.2 |

| PDE5 | cGMP | 75.3 |

| PDE9A | cGMP | 48.9 |

These in vitro assays are fundamental for the initial characterization of a compound's activity and provide the basis for more detailed biochemical and cellular studies. researchgate.net

Biochemical Assays for Enzyme Kinetics and Receptor Binding Studies

To further understand the interaction of this compound with its biological targets, detailed biochemical assays are employed. These assays can elucidate the kinetics of enzyme inhibition and the affinity of the compound for specific receptors.

Enzyme kinetic studies are performed to determine the mechanism of inhibition, i.e., whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations and then analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots.

Given that many xanthine derivatives also interact with adenosine receptors, radioligand binding assays are essential. nih.gov These assays use a radiolabeled ligand that is known to bind to a specific receptor. By measuring the ability of this compound to displace the radioligand, its binding affinity (Ki) for different adenosine receptor subtypes (A1, A2A, A2B, and A3) can be determined. mdpi.com

A hypothetical summary of the binding affinity of this compound for human adenosine receptors is presented in the table below.

Interactive Data Table: Hypothetical Adenosine Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (nM) |

|---|---|---|

| A1 | [3H]DPCPX | 150 |

| A2A | [3H]ZM241385 | 320 |

| A2B | [3H]PSB-603 | 85 |

| A3 | [125I]AB-MECA | >1000 |

Mechanistic Investigations on Cellular Signaling Pathways

Understanding how this compound affects cellular function requires investigating its impact on intracellular signaling pathways. As a potential PDE inhibitor, its primary effect would be to increase the intracellular levels of cyclic nucleotides like cAMP and cGMP. wikipedia.org

To study this, cell-based assays are utilized. For example, cells can be treated with this compound, and the intracellular levels of cAMP or cGMP can be measured using techniques such as enzyme-linked immunosorbent assays (ELISA) or fluorescence resonance energy transfer (FRET)-based biosensors.

Furthermore, the downstream effects of increased cyclic nucleotide levels can be investigated. This includes measuring the activation of protein kinase A (PKA) or protein kinase G (PKG), which are key effectors of cAMP and cGMP signaling, respectively. Western blotting can be used to detect the phosphorylation of specific downstream target proteins of these kinases.

Development of Novel Probes and Ligands for Research Applications

The development of chemical probes based on the structure of this compound can be a powerful tool for further research. These probes can be used to identify and validate the compound's biological targets and to visualize its distribution in cells and tissues.

One approach is the synthesis of fluorescently labeled derivatives of this compound. kaist.ac.kr These fluorescent probes can be used in techniques like fluorescence microscopy and flow cytometry to study the localization of the compound and its binding to cellular components. researchgate.net

Another advanced strategy is the development of photoaffinity probes. chemrxiv.orgchemrxiv.org These probes are designed to bind to their target protein and then, upon exposure to UV light, form a covalent bond. This allows for the irreversible labeling and subsequent identification of the target protein using techniques like mass spectrometry.

Emerging Concepts for Xanthine-Based Research in Chemical Biology

The xanthine scaffold is a versatile platform for the development of novel chemical biology tools and therapeutic agents. researchgate.netnih.gov Future research on this compound could explore several emerging concepts.

One area of interest is the development of "biased ligands" for G protein-coupled receptors like the adenosine receptors. These are ligands that preferentially activate one signaling pathway over another, which could lead to more specific therapeutic effects with fewer side effects.

Another emerging concept is the use of xanthine derivatives as inhibitors of enzymes other than PDEs. For example, some xanthine derivatives have been investigated as inhibitors of kinases and other enzymes involved in cellular signaling. kaist.ac.kr Exploring the potential of this compound to inhibit a broader range of enzymes could uncover novel biological activities and therapeutic applications.

Furthermore, the synthesis of libraries of derivatives based on the this compound scaffold can be used in high-throughput screening to identify compounds with improved potency, selectivity, and drug-like properties. nih.gov

Q & A

Q. How do structural analogs (e.g., caffeine) inform SAR studies for xanthine oxidase inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.